6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromenone core, an ethyl group, a methyl group, and a thiazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromenone core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the thiazolyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can be compared with other chromenone derivatives, such as:
- 6-ethyl-2-methyl-3-(4-methylthiazol-2-yl)-7-phenylmethoxychromen-4-one
- This compound These compounds share similar structural features but differ in their functional groups and substituents, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Biological Activity
6-Ethyl-2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a synthetic compound belonging to the chromenone derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly through its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a chromenone core with specific substituents that contribute to its biological activity. Its molecular formula is C18H17N1O4S, and it has a molecular weight of approximately 341.40 g/mol. The unique combination of the ethyl and methyl groups along with the thiazolyl moiety plays a significant role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring is particularly important for binding to biological targets, which may include:
- Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors : It can bind to receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The findings indicate that:
- Caco-2 Cells : The compound reduced cell viability by approximately 39.8% at a concentration of 20 µg/mL.
- A549 Cells : A lesser effect was observed with a viability reduction of about 31.9%.
These results highlight the compound's potential as a lead for developing new anticancer therapies.
Case Studies
- Study on Antimicrobial Effectiveness : A study published in MDPI reported that the introduction of the thiazole moiety significantly enhanced the antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could lead to more potent derivatives .
- Anticancer Evaluation : In another investigation, derivatives of this compound were tested against various cancer cell lines, revealing that modifications in the thiazole structure could lead to increased cytotoxicity against Caco-2 cells, emphasizing the importance of structural diversity in enhancing biological activity .
Comparison with Similar Compounds
Comparative studies with other chromenone derivatives reveal that while many share structural similarities, variations in substituents significantly impact their biological profiles. For instance, compounds lacking the thiazole ring often exhibit reduced activity, underscoring its critical role in mediating biological effects.
Compound | Activity Profile |
---|---|
6-Ethyl-2-methyl... | Strong antimicrobial and anticancer activity |
6-Ethyl-2-methyl... (without thiazole) | Reduced activity |
Properties
IUPAC Name |
[6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-5-12-6-13-15(7-14(12)23-11(4)20)22-10(3)16(17(13)21)18-19-9(2)8-24-18/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWXYSDYBZJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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